molecular formula C12H24Cl2N2O2 B13648567 tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride

tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride

Cat. No.: B13648567
M. Wt: 299.23 g/mol
InChI Key: NYOHLMRIWCEQPC-UHFFFAOYSA-N
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Description

tert-Butyl N-{6-aminospiro[33]heptan-2-yl}carbamate dihydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the carbamate group would produce the corresponding amine.

Scientific Research Applications

tert-Butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound has a similar spirocyclic structure but with an oxo group instead of an amino group.

    tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate: This compound features a hydroxy group in place of the amino group.

Uniqueness

tert-Butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

Molecular Formula

C12H24Cl2N2O2

Molecular Weight

299.23 g/mol

IUPAC Name

tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate;dihydrochloride

InChI

InChI=1S/C12H22N2O2.2ClH/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12;;/h8-9H,4-7,13H2,1-3H3,(H,14,15);2*1H

InChI Key

NYOHLMRIWCEQPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N.Cl.Cl

Origin of Product

United States

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